molecular formula C24H20FN3OS B11427387 (3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-fluorophenyl)methanone

(3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-fluorophenyl)methanone

Cat. No.: B11427387
M. Wt: 417.5 g/mol
InChI Key: AXPDEPILEYTQPS-UHFFFAOYSA-N
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Description

6-BENZYL-2-(4-FLUOROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzyl group, a fluorobenzoyl group, and a thieno-naphthyridine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-2-(4-FLUOROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use 2-chloro-6-fluorobenzyl chloride as a starting material . This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include using more efficient catalysts, scaling up reaction volumes, and implementing continuous flow processes. The choice of reagents and reaction conditions is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-2-(4-FLUOROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-BENZYL-2-(4-FLUOROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-BENZYL-2-(4-FLUOROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BENZYL-2-(4-FLUOROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE is unique due to its complex structure and the combination of functional groups, which provide it with distinct chemical and biological properties

Properties

Molecular Formula

C24H20FN3OS

Molecular Weight

417.5 g/mol

IUPAC Name

(3-amino-6-benzyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C24H20FN3OS/c25-18-8-6-16(7-9-18)22(29)23-21(26)19-12-17-14-28(13-15-4-2-1-3-5-15)11-10-20(17)27-24(19)30-23/h1-9,12H,10-11,13-14,26H2

InChI Key

AXPDEPILEYTQPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC3=C(N=C21)SC(=C3N)C(=O)C4=CC=C(C=C4)F)CC5=CC=CC=C5

Origin of Product

United States

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